(1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde
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Overview
Description
(1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde is a chiral compound with a unique structure characterized by a cyclopropane ring substituted with two fluorine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One efficient method involves the reaction of a difluorocarbene with an appropriate alkene under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydroxide, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts can ensure the production of the desired enantiomer with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a precursor to biologically active molecules. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable intermediate in drug discovery .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the synthesis of pesticides and herbicides .
Mechanism of Action
The mechanism of action of (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated cyclopropane derivatives, such as (1S,3R)-2,2-Dichloro-3-methylcyclopropane-1-carbaldehyde and (1S,3R)-2,2-Difluoro-3-ethylcyclopropane-1-carbaldehyde .
Uniqueness
What sets (1S,3R)-2,2-Difluoro-3-methylcyclopropane-1-carbaldehyde apart is its specific stereochemistry and the presence of two fluorine atomsThe stereochemistry ensures that the compound can interact with chiral environments in a specific manner, which is crucial for its use in drug discovery and other applications .
Properties
IUPAC Name |
(1S,3R)-2,2-difluoro-3-methylcyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O/c1-3-4(2-8)5(3,6)7/h2-4H,1H3/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYDIGUVIDMKNS-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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